molecular formula C11H8O2 B042665 2-Hydroxy-1-naphthaldehyde CAS No. 708-06-5

2-Hydroxy-1-naphthaldehyde

Cat. No. B042665
CAS RN: 708-06-5
M. Wt: 172.18 g/mol
InChI Key: NTCCNERMXRIPTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-1-naphthaldehyde can involve several methods, including direct alkylation of naphthalene, oxidation reactions, and condensation processes. A common approach involves the oxidation of 1-naphthol, followed by a subsequent alkylation to introduce the aldehyde group. Recent advances in the synthesis of derivatives, such as Lawsone (2-hydroxy-1,4-naphthoquinone), highlight the importance of 2-Hydroxy-1-naphthaldehyde as a precursor in producing a wide range of biologically active molecules and materials (Sagar et al., 2023).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-1-naphthaldehyde is characterized by the presence of both aldehyde and hydroxy groups attached to a naphthalene ring. This structure confers specific electronic and steric properties, influencing its reactivity and interactions with other molecules. The hydroxy group is capable of forming hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. The conjugation between the aldehyde and the aromatic system also impacts its electronic properties, making it an interesting candidate for further functionalization.

Chemical Reactions and Properties

2-Hydroxy-1-naphthaldehyde participates in various chemical reactions, including condensation, oxidation, and addition reactions. Its reactivity is significantly influenced by the presence of the aldehyde group, which can undergo nucleophilic attack, leading to the formation of derivatives such as schiff bases, oximes, and hydrazones. These reactions are fundamental in synthesizing heterocyclic compounds and other naphthalene derivatives with potential biological activities (Chen, Xu, & Qian, 2018).

Physical Properties Analysis

The physical properties of 2-Hydroxy-1-naphthaldehyde, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the hydroxy group increases its polarity compared to naphthalene, enhancing its solubility in polar solvents. These properties are crucial for its application in synthesis and material science, as they determine the conditions under which 2-Hydroxy-1-naphthaldehyde can be used and manipulated.

Chemical Properties Analysis

2-Hydroxy-1-naphthaldehyde exhibits unique chemical properties due to its functional groups. The aldehyde group is reactive towards various nucleophiles, while the hydroxy group can participate in hydrogen bonding and act as a weak acid under certain conditions. These chemical properties enable the compound to undergo a wide range of reactions, making it a versatile intermediate in organic synthesis (Maheshwari & Hussain, 2023).

Scientific Research Applications

  • Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde is extensively used as a building block for the development of fluorescent chemosensors, targeting various cations, anions, and toxic species. These applications are significant in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).

  • Nanoparticle Synthesis : It serves as a precursor for synthesizing face-centered-cubic trioctylphosphine oxide-capped ZnO and CdO nanoparticles, which are critical in catalysis, materials synthesis, and biomedicine (Xaba, Moloto, & Moloto, 2016).

  • Optical Materials and Biochemical Probes : The solvated carbohydrazone derivative of 2-hydroxy-1-naphthaldehyde exhibits excited-state intramolecular proton transfer fluorescence, which is valuable for developing new sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).

  • Cyanide Detection : It serves as a selective chemosensor for cyanide ions, detecting them with enhanced fluorescent intensity and red shift in the presence of CN- (Jhong et al., 2014).

  • Antibacterial Activity : 2-Hydroxy-1-naphthaldehyde derivatives show promising antibacterial activity against various bacteria such as E. coli and S. aureus, making them potential candidates for pharmaceutical applications (Özbek et al., 2009).

  • Aluminium Ion Detection : It is effective in detecting aluminum ions in various solvents, showcasing its potential in environmental monitoring and safety applications (Sun et al., 2018).

  • Pharmaceutical Analysis : Its derivatized form can determine aminoglycoside antibiotics in pharmaceutical preparations and biological fluids, offering a non-invasive and efficient method for drug monitoring (El-Shabrawy, 2002).

Safety And Hazards

2-Hydroxy-1-naphthaldehyde is classified as Aquatic Acute 1 - Aquatic Chronic 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is very toxic to aquatic life with long-lasting effects . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Theoretical investigations on the excited-state intramolecular proton transfer in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone system can give a meaningful insight into the two kinds of fluorescence spectroscopy in the system found by experimental measurement . This could potentially guide the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

properties

IUPAC Name

2-hydroxynaphthalene-1-carbaldehyde
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InChI

InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCCNERMXRIPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
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DSSTOX Substance ID

DTXSID9061041
Record name 1-Naphthalenecarboxaldehyde, 2-hydroxy-
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Molecular Weight

172.18 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 2-Hydroxy-1-naphthaldehyde
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Product Name

2-Hydroxy-1-naphthaldehyde

CAS RN

708-06-5
Record name 2-Hydroxy-1-naphthaldehyde
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Record name 2-Hydroxy-1-naphthaldehyde
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Record name 2-Hydroxy-1-naphthaldehyde
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Record name 1-Naphthalenecarboxaldehyde, 2-hydroxy-
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Record name 2-hydroxy-1-naphthaldehyde
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Record name 1-FORMYL-2-NAPHTHOL
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Synthesis routes and methods I

Procedure details

4-formyl-1-naphthol; 2-formyl-1-naphthol; 3-formyl-1-naphthol; and 2-anthrol-1-aldehyde.
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2-anthrol-1-aldehyde
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Synthesis routes and methods II

Procedure details

In step (a), β-naphthol is preferably first added to an aqueous alcoholic alkaline medium, for instance a solution of an alkali metal hydroxide in a mixture of water and a C1-C4 aliphatic alcohol, especially methanol or ethanol, at an elevated temperature preferably at a temperature within the range of 70°-100° C. To the resulting pale brown emulsion, the chloroform reactant is then added slowly -- preferably dropwise -- at an elevated temperature, preferably 70°-100° C. After the addition of a few drops of chloroform, the reaction mixture assumes a blue colouration which is allowed to change to green before any further chloroform is added. Subsequently, chloroform is added slowly and at such a rate that the green colouration is maintained. After completion of the addition of chloroform, the alkali metal salt of 2-hydroxy-1-naphthaldehyde may be isolated e.g. by filtration, and washed, preferably with brine.
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alkali metal hydroxide
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C1-C4 aliphatic alcohol
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Synthesis routes and methods III

Procedure details

29.7 g (0.1 mol) of 2,4-dioxo-hexahydro-1,3,5-trimethyl-6-(2-hydroxy-naphthyl)-s-triazine and 20 g (0.5 mol) of sodium hydroxide in 50 ml of water are stirred for 8 hours at 95° C. The solution is then acidified and 2-hydroxy-naphthaldehyde of melting point 82° C is obtained.
Name
2,4-dioxo-hexahydro-1,3,5-trimethyl-6-(2-hydroxy-naphthyl)-s-triazine
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20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-1-naphthaldehyde
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Citations

For This Compound
6,480
Citations
PV Rao, CP Rao, EK Wegelius, K Rissanen - Journal of chemical …, 2003 - Springer
… Four Schiff base molecules were synthesized from the condensation of 2-hydroxy1-naphthaldehyde with various amines having additional ligating centers, and the resulting products …
Number of citations: 55 link.springer.com
AK Das, S Goswami - Sensors and Actuators B: Chemical, 2017 - Elsevier
… 2-Hydroxy-1-naphthaldehyde is here … from 2-hydroxy-1-naphthaldehyde for the recognition of many important and biologically significant analytes. 2-Hydroxy-1-naphthaldehyde is a …
Number of citations: 67 www.sciencedirect.com
B Murukan, K Mohanan - Journal of Enzyme Inhibition and …, 2007 - Taylor & Francis
… Thus a bishydrazone derived from isatin monohydrazone and 2-hydroxy-1-naphthaldehyde has been used as a prospective chelating agent for some selective trivalent transiton metal …
Number of citations: 97 www.tandfonline.com
N Özbek, G Kavak, Y Özcan, S İde… - Journal of Molecular …, 2009 - Elsevier
… Ethanolic solution of ethanesulfonic acid 1-methylhydrazide (0.62 g, 4.46 mmol) was added dropwise to an ethanolic solution of 2-hydroxy-1-naphthaldehyde (1.15 g, 6.7 mmol), …
Number of citations: 66 www.sciencedirect.com
B Murukan, K Mohanan - Transition Metal Chemistry, 2006 - Springer
… A bishydrazone was prepared by reacting isatin monohydrazone with 2-hydroxy-1-naphthaldehyde and a series of metal complexes with this new ligand were synthesised by reaction …
Number of citations: 94 link.springer.com
DR Richardson, PV Bernhardt - JBIC Journal of Biological Inorganic …, 1999 - Springer
… from salicylaldehyde and 2-hydroxy-1naphthaldehyde showed … were derived from 2-hydroxy-1-naphthaldehyde. We have … promise was 2-hydroxy1-naphthaldehyde isonicotinoyl …
Number of citations: 190 link.springer.com
NP Rajesh, VJ Ananthi, G Vinitha - Journal of Crystal Growth, 2019 - Elsevier
… The optically good quality single crystals of 2-Hydroxy-1-naphthaldehyde (2H1N) were grown by vertical Bridgman method. The thermal behavior of the grown crystal was studied by …
Number of citations: 7 www.sciencedirect.com
X Mu, L Shi, L Yan, N Tang - Journal of Fluorescence, 2021 - Springer
Zinc ion is closely related to human health. Its content in human body is small, while the effect is large. However, it is not the more the better, must be in a scientific balance. Therefore, it …
Number of citations: 10 link.springer.com
W Maniukiewicz… - … Section C: Crystal …, 1992 - scripts.iucr.org
… In contrast to the naphthalene molecule itself (Brock & Dunitz, 1982), the 2-hydroxy-1naphthaldehyde and its derivatives show elongation of C1--C9 and C1--C2 bonds from 1.374 (2) to …
Number of citations: 11 scripts.iucr.org
M Hong, H Yin, X Zhang, C Li, C Yue… - Journal of Organometallic …, 2013 - Elsevier
… The ethanol solution (2 mL) of sodium ethoxide (0.0272 g, 0.4 mmol) was added to 30 mL methanol solution of 2-hydroxy-1-naphthaldehyde 5-chloro-2-hydroxybenzoylhydrazone (…
Number of citations: 107 www.sciencedirect.com

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